molecular formula C18H16N4O B2922229 N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide CAS No. 2034305-89-8

N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2922229
CAS No.: 2034305-89-8
M. Wt: 304.353
InChI Key: HPUAFCKGQBHOBJ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that features multiple pyridine rings

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Medicine: Could be explored for its therapeutic potential, particularly in the design of drugs targeting specific biological pathways.

    Industry: May be used in the development of advanced materials, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic synthesis techniques. A common approach might include:

    Formation of the bipyridine core: This can be achieved through coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the acetamide group: This step might involve the reaction of a suitable acyl chloride with an amine derivative of the bipyridine compound.

    Final assembly: The final product is obtained by linking the pyridine and bipyridine units through appropriate condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions could potentially convert the acetamide group to an amine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In coordination chemistry, it would act as a ligand, forming complexes with metal ions and influencing their reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with similar applications.

    Pyridine-3-carboxamide: A simpler analog with potential biological activity.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is unique due to its specific structure, which combines multiple pyridine rings and an acetamide group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-pyridin-3-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(11-14-2-1-6-20-12-14)22-13-15-3-9-21-17(10-15)16-4-7-19-8-5-16/h1-10,12H,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUAFCKGQBHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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